molecular formula C13H16N2O2 B12516642 5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione

5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione

Cat. No.: B12516642
M. Wt: 232.28 g/mol
InChI Key: UOKWEFNDJRRNST-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C13H16N2O2. It is known for its unique structure, which includes an imidazolidine ring substituted with ethyl, methyl, and phenyl groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetic acid with urea and ethyl iodide under basic conditions to form the imidazolidine ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazolidinedione derivatives, while reduction can produce various imidazolidine derivatives .

Scientific Research Applications

5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-5-phenylhydantoin: Similar structure but lacks the ethyl and additional methyl groups.

    5-Ethyl-5-phenylhydantoin: Similar but lacks the additional methyl groups.

    1,3-Dimethyl-5-phenylhydantoin: Similar but lacks the ethyl group.

Uniqueness

5-Ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

5-ethyl-1,3-dimethyl-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C13H16N2O2/c1-4-13(10-8-6-5-7-9-10)11(16)14(2)12(17)15(13)3/h5-9H,4H2,1-3H3

InChI Key

UOKWEFNDJRRNST-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N1C)C)C2=CC=CC=C2

Origin of Product

United States

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